6,7-Dihydro-5h-cyclopenta[b]pyridine-7-sulfonyl chloride
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Overview
Description
6,7-Dihydro-5h-cyclopenta[b]pyridine-7-sulfonyl chloride is a heterocyclic compound that features a cyclopenta[b]pyridine core with a sulfonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5h-cyclopenta[b]pyridine-7-sulfonyl chloride typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The reaction conditions often involve the use of triethylamine in ethanol at room temperature, followed by crystallization .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of multicomponent reactions and the use of readily available starting materials suggest that scalable synthesis could be achieved through optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5h-cyclopenta[b]pyridine-7-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using manganese catalysts and tert-butyl hydroperoxide in water.
Substitution: The sulfonyl chloride group can participate in nucleophilic substitution reactions, forming sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Manganese triflate and tert-butyl hydroperoxide in water at 25°C.
Substitution: Nucleophiles such as amines can react with the sulfonyl chloride group under mild conditions.
Major Products
Oxidation: 6,7-Dihydro-5h-cyclopenta[b]pyridin-5-one analogues.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
6,7-Dihydro-5h-cyclopenta[b]pyridine-7-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: The compound’s derivatives have shown potential as inhibitors of protein kinases and other biological targets.
Material Science: It can be used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5h-cyclopenta[b]pyridine-7-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, forming covalent bonds with biological targets such as enzymes and proteins. The molecular pathways involved depend on the specific biological target and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5h-cyclopenta[b]pyridin-5-one: This compound is similar in structure but lacks the sulfonyl chloride group.
2,3-Cyclopentenopyridine: Another related compound that shares the cyclopenta[b]pyridine core but differs in functional groups.
Uniqueness
6,7-Dihydro-5h-cyclopenta[b]pyridine-7-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and potential for forming sulfonamide derivatives. This makes it valuable in medicinal chemistry for the development of new therapeutic agents.
Properties
Molecular Formula |
C8H8ClNO2S |
---|---|
Molecular Weight |
217.67 g/mol |
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridine-7-sulfonyl chloride |
InChI |
InChI=1S/C8H8ClNO2S/c9-13(11,12)7-4-3-6-2-1-5-10-8(6)7/h1-2,5,7H,3-4H2 |
InChI Key |
BJULNQFMMDQYDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1S(=O)(=O)Cl)N=CC=C2 |
Origin of Product |
United States |
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